Product packaging for Anthraquinone Related Compound 1(Cat. No.:CAS No. 17062-54-3)

Anthraquinone Related Compound 1

Cat. No.: B602330
CAS No.: 17062-54-3
M. Wt: 478.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Anthraquinone (B42736) Chemistry

The journey of anthraquinones began with the extraction of natural dyes. For millennia, dyes like the vibrant red alizarin (B75676) from the madder plant ( Rubia tinctorium) and carminic acid from cochineal insects were prized pigments. britannica.com A pivotal moment in chemistry occurred in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first synthesized alizarin from anthracene (B1667546), a component of coal tar. britannica.com This achievement not only marked a decline in the reliance on natural dyes but also spurred extensive research into anthraquinone chemistry. britannica.com

The evolution of synthetic methods has been crucial to the widespread use of anthraquinones. Early commercial production relied on the oxidation of anthracene. google.com Another significant method developed was the Friedel–Crafts reaction, involving the condensation of benzene (B151609) with phthalic anhydride (B1165640), followed by dehydration to form the anthraquinone structure. wikipedia.orggoogle.com This latter process is particularly useful for creating substituted anthraquinones. wikipedia.org Modern synthetic strategies continue to evolve, including Diels-Alder reactions and light-mediated transformations to access complex and novel anthraquinone derivatives. nih.gov

Significance of Anthraquinone Frameworks in Chemical Research

The rigid, planar, and aromatic nature of the anthraquinone scaffold makes it a "privileged structure" in medicinal chemistry and material science. nih.govelsevierpure.com This framework is a key component in a multitude of applications:

Dye and Pigment Industry : Historically, this was the first major application. Synthetic anthraquinone dyes are known for their excellent lightfastness and are used in various dye classes, including vat, reactive, and disperse dyes. britannica.com

Pulp and Paper Industry : 9,10-anthraquinone serves as a digester additive in the alkaline pulping process. It acts as a redox catalyst, protecting polysaccharides like cellulose (B213188) from degradation, which enhances pulp yield. wikipedia.org

Industrial Catalysis : 2-Alkyl-anthraquinones are central to the Riedl–Pfleiderer process, the dominant industrial method for producing hydrogen peroxide. The anthraquinone derivative is catalytically hydrogenated and then oxidized, generating H₂O₂. wikipedia.org

Drug Discovery : The anthraquinone scaffold is found in numerous therapeutic agents. It forms the core of several anticancer drugs, including doxorubicin (B1662922) and mitoxantrone. tandfonline.comexlibrisgroup.comresearchgate.net Its ability to interact with nucleotide-binding sites makes it a valuable template for developing inhibitors for various enzymes and receptors. nih.govelsevierpure.com Research has explored its potential in creating agents with antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.govchemrxiv.org

Overview of Key Structural Subclasses and Their Chemical Diversity

The chemical diversity of the anthraquinone family is vast, stemming from the numerous ways the basic three-ring structure can be modified. nih.govrsc.org This diversity can be broadly categorized.

The primary division is based on the number of anthraquinone units:

Monomeric Anthraquinones : These consist of a single anthraquinone core with various functional groups attached, such as hydroxyl (–OH), methyl (–CH₃), or methoxy (B1213986) (–OCH₃) groups. Emodin (B1671224) and aloe-emodin, found in plants and fungi, are classic examples. nih.gov

Dimeric Anthraquinones : These feature two anthraquinone units linked together. A specific example of this subclass is Anthraquinone Related Compound 1 , which is chemically identified as 4,4',5,5'-tetrahydroxy-2,2'-dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione. axios-research.com This compound is a bianthracene dione, representing a more complex architecture within the family. Other dimeric structures include the sennosides, well-known laxatives derived from senna plants. nih.gov

These compounds are often biosynthesized via the polyketide pathway, particularly in fungi and plants. nih.gov Marine-derived fungi, in particular, have been identified as a rich source of structurally unique anthraquinones, with over 200 compounds reported from these organisms, highlighting the immense chemical diversity of this scaffold. nih.govchemrxiv.orgrsc.org

Compound Data Tables

The following tables provide key information for the parent compound of the class and the specific compound of focus.

Table 1: Anthraquinone

Identifier Value
Chemical Name Anthracene-9,10-dione
Synonyms 9,10-Anthraquinone, Anthradione
CAS Number 84-65-1
Molecular Formula C₁₄H₈O₂
Molecular Weight 208.22 g/mol

Table 2: this compound

Identifier Value
Chemical Name 4,4',5,5'-tetrahydroxy-2,2'-dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
Synonyms Dithranol-dimer
CAS Number 17062-54-3
Molecular Formula C₃₀H₂₂O₆
Molecular Weight 478.51 g/mol

Properties

CAS No.

17062-54-3

Molecular Formula

C30H22O6

Molecular Weight

478.51

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methylene protons at δ 4.06 ppm in Compound 2) .
  • HR-ESI-MS : Confirms molecular formulas (e.g., [M+H]⁺ at m/z 259.0612 for Compound 2) .
  • HPLC : Validates purity (>95%) and elution profiles (e.g., anthraquinone elutes at 10.24 min in methanol-water mobile phases) .

How can synthesis yields of anthrone derivatives be optimized?

Q. Advanced

  • Reducing agents : SnCl₂/HCl-HOAc selectively reduces one ketone group in anthraquinones (77% yield for Compound 2), outperforming NaBH₄ or LiAlH₄, which yield diols .
  • Catalyst choice : Friedel-Crafts catalysts (e.g., AlCl₃/H₂SO₄) improve condensation efficiency for anthraquinone cores .
  • Temperature control : Low-temperature methylation (0–5°C) minimizes side reactions in acetamide derivatization .

What experimental designs are critical for assessing cytotoxicity of anthraquinone derivatives?

Q. Advanced

  • In vitro assays : Sulforhodamine B (SRB) assays quantify cell viability across cancer lines (e.g., KB, HT, A431) with triplicate measurements to ensure statistical validity .
  • Molecular docking : Schrödinger Maestro simulations predict binding affinities to DNA or enzymes (e.g., HIV-1 reverse transcriptase) .
  • Selectivity indices : Compare IC₅₀ values for cancer vs. normal cells (e.g., Example 2 in showed selectivity for A431 over P-388) .

Why do substituent positions on the anthraquinone core affect biological activity?

Basic
The anthracene ring’s planar structure allows intercalation into DNA or enzyme active sites. Substituents at positions 1, 2, and 6 (e.g., amino or guanidino groups in Example 8) enhance hydrogen bonding and electrostatic interactions, improving binding to targets like topoisomerase II or fungal β-glucan synthase . Hydrophobic groups (e.g., methoxy) improve membrane permeability but may reduce solubility .

How can molecular docking guide the design of anthraquinone-based inhibitors?

Advanced
Docking studies (e.g., using Schrödinger Maestro) identify key interactions:

  • DNA intercalation : Anthraquinone cores bind to dG/dC-rich regions via π-π stacking, while guanidino groups form hydrogen bonds with phosphate backbones .
  • Enzyme inhibition : Derivatives targeting HIV-1 RT (e.g., Example 2, IC₅₀ = 8.72 µg/mL) interact with catalytic aspartate residues .
    Validated docking poses should align with experimental IC₅₀ or MIC data to prioritize synthetic targets .

What strategies improve the stability of anthraquinone derivatives in physiological conditions?

Q. Advanced

  • Prodrug design : Masking hydroxyl groups as esters or glycosides enhances solubility and reduces oxidation .
  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates degradation and improves tumor targeting .
  • pH-sensitive modifications : Introducing ionizable groups (e.g., carboxylates) stabilizes compounds in acidic tumor microenvironments .

How do reduction methods influence the synthesis of anthrone derivatives?

Basic
Anthrones are synthesized via selective reduction of anthraquinones. SnCl₂/HCl-HOAc reduces one ketone group to a methylene (C=O → CH₂), preserving aromatic hydroxyl groups (e.g., Compound 2). Alternative agents like NaBH₄ yield dihydroanthracene-diols, which lack bioactivity .

What mechanisms underlie the antifungal activity of anthraquinone derivatives?

Advanced
Anthraquinones inhibit fungal (1,3)-β-D-glucan synthase, disrupting cell wall integrity. For example, dihydroxy methyl anthraquinone derivatives (MIC = 12.5 µg/mL against dermatophytes) bind to the enzyme’s active site, as shown via molecular docking . Synergistic effects with azoles (e.g., fluconazole) enhance efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.